molecular formula C6H10O4 B158917 2,3-Dihydroxypropyl acrylate CAS No. 10095-20-2

2,3-Dihydroxypropyl acrylate

Cat. No.: B158917
CAS No.: 10095-20-2
M. Wt: 146.14 g/mol
InChI Key: OWPUOLBODXJOKH-UHFFFAOYSA-N
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Safety and Hazards

Safety data sheets indicate that 2,3-Dihydroxypropyl acrylate should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Mechanism of Action

Target of Action

2,3-Dihydroxypropyl acrylate is primarily used as a synthetic or pharmaceutical intermediate in the preparation of drugs for diseases such as cancer and cardiovascular abnormalities . It also plays a crucial role in the creation of targeted therapy and drug transport mechanisms .

Biochemical Pathways

Given its use in the preparation of drugs for cancer and cardiovascular abnormalities , it may be involved in pathways related to cell proliferation, apoptosis, angiogenesis, and other processes relevant to these conditions.

Result of Action

Given its role as a pharmaceutical intermediate in drug synthesis , the ultimate effects would likely depend on the specific drugs that are synthesized using this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that safety data sheets recommend handling the compound in a well-ventilated place and avoiding dust formation, breathing mist, gas, or vapors . This suggests that the compound’s stability and efficacy could be affected by environmental conditions such as ventilation and exposure to dust or other airborne particles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl acrylate can be synthesized through the esterification of acrylic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding carbonyl compounds.

    Reduction: The acrylate group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions at the hydroxyl groups.

Major Products:

Comparison with Similar Compounds

  • Glycerol 1-acrylate
  • 2,3-Dihydroxypropyl methacrylate
  • 2-Hydroxy-3-phenoxypropyl acrylate

Comparison: 2,3-Dihydroxypropyl acrylate is unique due to the presence of two hydroxyl groups, which enhance its hydrophilicity and reactivity. This makes it particularly suitable for applications requiring high biocompatibility and hydrophilicity, such as in biomedical materials and hydrogels. In contrast, compounds like glycerol 1-acrylate and 2,3-dihydroxypropyl methacrylate may have different reactivity and properties due to variations in their functional groups .

Properties

IUPAC Name

2,3-dihydroxypropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-6(9)10-4-5(8)3-7/h2,5,7-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPUOLBODXJOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905858
Record name 2,3-Dihydroxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10095-20-2
Record name 2,3-Dihydroxypropyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10095-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxypropyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 0.3 g (0.003 mole) of sulfuric acid as a catalyst, 72 g (1 mole) of acrylic acid was reacted with 92 g (1 mole) of glycerol. The reaction mixture was neutralized with 0.34 g (0.006 mole) of potassium hydroxide, and 0.15 g (0.1 mass %) of hydroquinon was added as a stabilizer. Thus, glycerol monoacrylate (A1—1) was obtained.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,3-Dihydroxypropyl acrylate suitable for creating amphiphilic block copolymers?

A1: this compound possesses both hydrophilic and hydrophobic characteristics. While the acrylate group exhibits hydrophobicity, the presence of two hydroxyl groups introduces hydrophilicity. This duality makes it an ideal building block for amphiphilic polymers. Researchers have successfully synthesized amphiphilic block copolymers using this compound and methyl acrylate via Atom Transfer Radical Polymerization (ATRP). [, ] This technique allows for controlled polymerization, leading to well-defined block copolymers. []

Q2: How does the structure of polymers incorporating this compound influence their applications?

A2: The incorporation of this compound allows for the creation of polymers with tunable hydrophilic/hydrophobic properties. For example, researchers have synthesized thermoresponsive block copolymers incorporating this compound. These polymers change their aggregation behavior in response to temperature variations, demonstrating their potential for applications such as switchable catalysts. [] Additionally, the presence of hydroxyl groups in this compound allows for further chemical modification, expanding its potential applications. []

Q3: Can you elaborate on the use of this compound in synthesizing graft copolymers?

A3: Researchers have explored the use of this compound in creating graft copolymers with enhanced properties. For instance, copolymers of diallyldimethylammonium chloride and this compound have served as substrates for grafting acrylamide using ceric ion initiation. [] This method allows for the synthesis of high molecular weight graft copolymers with potentially improved characteristics compared to their individual components.

Q4: What analytical techniques are commonly used to characterize polymers containing this compound?

A4: Numerous analytical techniques are employed to characterize polymers containing this compound. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, confirming successful polymerization and block formation. [] Dynamic Light Scattering (DLS) is used to analyze the size and aggregation behavior of the polymers, particularly for thermoresponsive systems. []

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